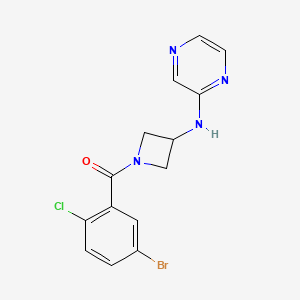

(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN4O/c15-9-1-2-12(16)11(5-9)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPQYTACYDZFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with an intermediate containing a leaving group.

Attachment of the (5-Bromo-2-chlorophenyl) Group: The final step involves coupling the (5-Bromo-2-chlorophenyl) group to the azetidine-pyrazine intermediate through reactions such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of the compound. The molecular formula is , with a molecular weight of approximately 336.6 g/mol. The compound features a complex structure that allows for diverse interactions with biological targets.

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. Studies have shown that compounds with similar scaffolds can inhibit specific protein interactions involved in cancer cell proliferation. For instance, a study focused on pyrazine derivatives demonstrated their ability to act as inhibitors of Mdm2, a protein that regulates p53, a crucial tumor suppressor .

Case Study: Mdm2 Inhibition

- Objective: To evaluate the effectiveness of pyrazine derivatives in inhibiting Mdm2.

- Findings: Certain derivatives showed promising results in binding affinity and selectivity towards Mdm2, leading to apoptosis in cancer cells.

2.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing pyrazine and phenyl moieties have been reported to demonstrate antibacterial effects against various pathogens, including resistant strains of Staphylococcus aureus .

Case Study: Antibacterial Activity

- Objective: To assess the antibacterial efficacy against S. aureus.

- Findings: The tested compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics.

Drug Discovery

3.1 Scaffold for New Drugs

The unique structural characteristics of (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone make it an attractive scaffold for the development of new pharmaceuticals. Its ability to mimic natural products allows for modifications that can enhance biological activity and reduce toxicity.

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules.

Comparison with Similar Compounds

Halogenated Aromatic Heterocycles

- Example: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () Structural Similarities: Both compounds contain azetidine and halogenated aromatic groups. Key Differences: The comparison compound substitutes the phenyl ring with a quinoline core and replaces pyrazine with a tetrahydropyrazolo-pyridine system. Functional Impact: The quinoline moiety may enhance π-π stacking interactions, while the pyrazolo-pyridine system could modulate solubility and TLR7-9 antagonism efficacy .

- Example: (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone () Structural Similarities: Both have halogenated phenyl groups linked to nitrogen-containing heterocycles. Key Differences: The piperazine ring (six-membered) in this compound vs. azetidine (four-membered) in the target molecule. Functional Impact: Piperazine derivatives often exhibit improved solubility due to increased flexibility, whereas azetidine’s rigidity may enhance target selectivity .

Pyrazine and Pyridine Derivatives

- Example: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone () Structural Similarities: Bromo and chloro substituents on an aromatic ring. Key Differences: Pyridine core vs. phenyl ring; absence of the azetidine-pyrazine system.

Pharmacological and Computational Insights

Therapeutic Potential

Compounds with azetidine and halogenated aromatics, such as those in , are reported as TLR7-9 antagonists for autoimmune diseases like systemic lupus erythematosus. The target compound’s pyrazine group may enhance binding to TLRs via hydrogen bonding, though direct activity data are unavailable .

Computational Analysis

- Electron Density and Reactivity : Density-functional theory (DFT) studies () suggest that halogen substituents increase electron density at the aromatic ring, affecting charge transfer in binding pockets.

- Topological Analysis : Tools like Multiwfn () could compare electron localization functions (ELF) between the target compound and analogs, predicting reactivity hotspots .

Physicochemical Properties

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone , often referred to as a pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Research has indicated that derivatives of azetidine and pyrazine possess significant biological activities. The following sections detail specific activities associated with this compound.

Antitumor Activity

Recent studies have highlighted the potential of pyrazine derivatives in targeting cancer cells. For instance, a series of pyrazole derivatives have demonstrated inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The presence of halogen substituents like bromine and chlorine has been correlated with enhanced cytotoxicity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231 .

Table 1: Antitumor Activity of Pyrazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | MCF-7 | 12.5 | Apoptosis induction |

| Pyrazole B | MDA-MB-231 | 8.0 | ROS generation |

| Target Compound | MCF-7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that similar pyrazine derivatives exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli, suggesting promising antimicrobial potential.

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in chronic inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression.

- Membrane Disruption : Compromising bacterial cell membranes leading to cell death.

- Cytokine Inhibition : Reducing levels of inflammatory cytokines.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazine core. For example, coupling 5-bromo-2-chlorobenzoyl chloride with a pre-functionalized azetidine intermediate (e.g., 3-(pyrazin-2-ylamino)azetidine) under Schotten-Baumann conditions. Lewis acid catalysts (e.g., BF₃·Et₂O) may enhance acylation efficiency . Reductive amination or nucleophilic substitution can introduce the pyrazin-2-ylamino group to the azetidine ring. Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C to minimize side reactions), and stoichiometric balancing of reactive intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for the azetidine and pyrazine moieties. For example, the methanone carbonyl typically appears at ~190–200 ppm in ¹³C NMR .

- X-ray Crystallography : Single-crystal XRD confirms stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the azetidine NH and pyrazine N). Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as antioxidant or enzyme-inhibitory effects?

- Methodological Answer :

- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays with quercetin as a positive control. Prepare serial dilutions (1–100 µM) in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP) .

- Enzyme Inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity). Include negative controls (DMSO-only) and validate results with IC₅₀ calculations using nonlinear regression .

Q. How should discrepancies in spectroscopic or crystallographic data during structural validation be addressed?

- Methodological Answer :

- NMR Contradictions : If unexpected peaks arise, verify purity via HPLC (C18 column, acetonitrile/water gradient). Consider dynamic effects (e.g., rotamers in the azetidine ring) by variable-temperature NMR .

- XRD Misfits : Re-examine crystal quality (e.g., mosaicity < 0.5°). Use SHELX or OLEX2 for refinement, and validate hydrogen bonding networks against DFT calculations .

Q. What methodologies assess the environmental persistence and ecotoxicological effects of this compound?

- Methodological Answer :

- Environmental Fate : Use OECD 307 guidelines for soil degradation studies. Measure half-life (t₁/₂) under aerobic conditions and monitor metabolites via LC-MS/MS .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-h LC₅₀) or algae (72-h growth inhibition). Model bioaccumulation potential using logKₒw values (estimated via HPLC-derived retention times) .

Q. What strategies are effective for structure-activity relationship (SAR) studies using analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the 5-bromo-2-chlorophenyl group with electron-deficient aryl groups (e.g., 3,5-dichlorophenyl) to study electronic effects. Modify the azetidine linker to pyrrolidine for conformational comparisons .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.